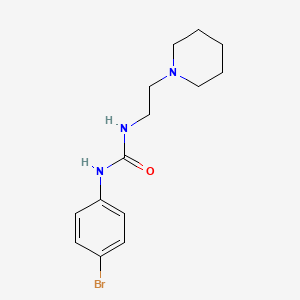
N-(4-BROMOPHENYL)-N'-(2-PIPERIDINOETHYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of a bromophenyl group and a piperidinoethyl moiety in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 4-bromoaniline with 2-piperidinoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-BROMOPHENYL)-N’-(2-PIPERIDINOETHYL)UREA may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include steps such as solvent recovery, product isolation, and quality control to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for conditions such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N’-(2-PIPERIDINOETHYL)UREA would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the piperidinoethyl moiety may enhance solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA: Similar structure with a chlorine atom instead of bromine.
N-(4-FLUOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-(4-BROMOPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCOZCVEXIEDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-cyclopentyl-2-methoxy-3-{[(2-methoxy-1-methylethyl)amino]methyl}-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5290916.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290918.png)

![4-(5-methylpyridin-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidin-4-ol](/img/structure/B5290922.png)

![N,1-dimethyl-N-[1-methyl-2-(methylamino)-2-oxoethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5290945.png)
![5-methyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290956.png)
![1-[(benzylamino)sulfonyl]piperidine-2-carboxamide](/img/structure/B5290958.png)
![1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-methoxy-2-methylpropan-1-one](/img/structure/B5290970.png)
![5-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5290973.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5290981.png)
![2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide](/img/structure/B5290988.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5290989.png)
![4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5290990.png)
